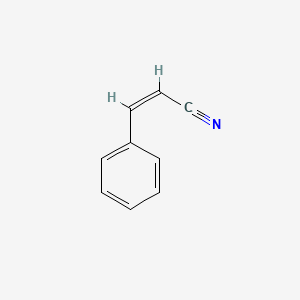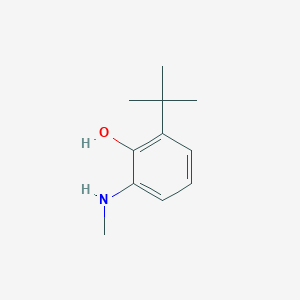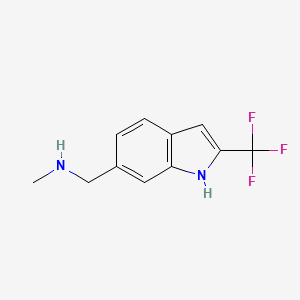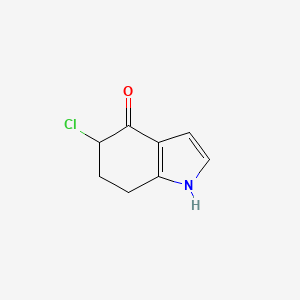![molecular formula C8H6N4O4 B13114854 [5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone CAS No. 1758-93-6](/img/structure/B13114854.png)
[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone is a heterocyclic compound that features two pyrimidine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone typically involves multi-component cascade reactions. One such method involves the reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides in the presence of a base like cesium carbonate (Cs2CO3) in solvents such as acetonitrile or dimethylformamide (DMF). This reaction proceeds through a series of bond formations and cleavages to yield the desired bipyrimidine derivatives .
Industrial Production Methods
Industrial production methods for [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone are not well-documented in the literature. the principles of multi-component reactions and the use of scalable solvents and reagents suggest that similar synthetic routes could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction could produce more electron-rich forms of the compound.
Aplicaciones Científicas De Investigación
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which [5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or interference with nucleic acid functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Structurally similar but with different substitution patterns and biological activities.
Indole derivatives: Share some heterocyclic features but differ significantly in their chemical behavior and applications.
Uniqueness
[5,5’-Bipyrimidine]-2,2’,4,4’(1H,1’H,3H,3’H)-tetraone is unique due to its specific arrangement of pyrimidine rings and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
1758-93-6 |
|---|---|
Fórmula molecular |
C8H6N4O4 |
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
5-(2,4-dioxo-1H-pyrimidin-5-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4/c13-5-3(1-9-7(15)11-5)4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
Clave InChI |
CICTZEZHJHQMBT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C2=CNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



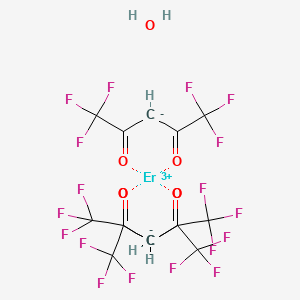
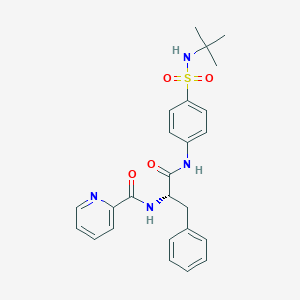
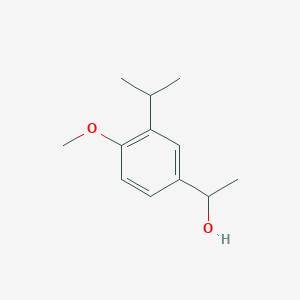

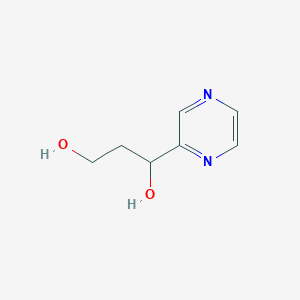

![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)

